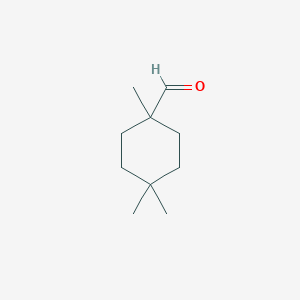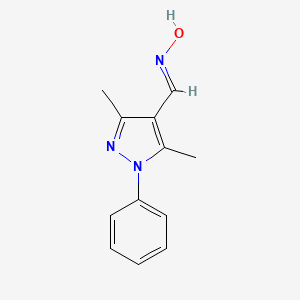
2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-methoxyphenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of a series of thiazolidinone derivatives, which are prepared through cyclocondensation reactions involving various substituted N-aryl hydrazones with mercaptoacetic acid. These compounds are evaluated for their structural integrity using techniques like IR, 1H-NMR, and mass spectral data (Nandagokula et al., 2012).
Biological and Pharmacological Evaluation
The synthesized compounds exhibit a wide range of biological activities. They have been tested for their antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. For instance, some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Thabet et al., 2011). Another study reports the necroptosis-inducing and apoptosis-inducing capacities of a novel naphthyridine derivative in human melanoma cells, highlighting the compound's anticancer potential (Kong et al., 2018).
Antihyperglycemic Activity
Research into thiazolidinediones has revealed their efficacy as antihyperglycemic agents in models of non-insulin-dependent diabetes mellitus (NIDDM), with naphthalene derivatives showing superior activity. These findings underscore the therapeutic potential of these compounds in managing diabetes mellitus (Zask et al., 1990).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S2/c1-25-19-9-7-16(13-18(19)21)20-22(10-11-26-20)27(23,24)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEJQCIPGQGFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

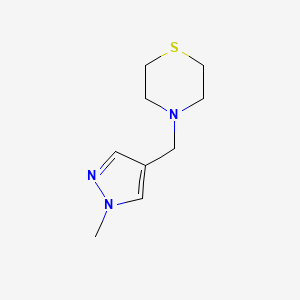
![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
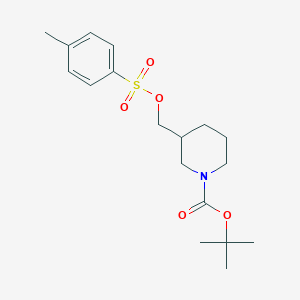
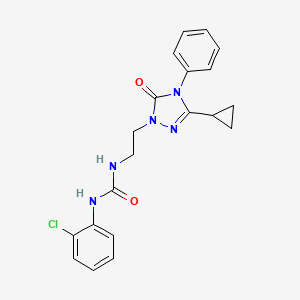
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
